molecular formula C16H16BrNO3 B4331554 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide

5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide

Cat. No. B4331554
M. Wt: 350.21 g/mol
InChI Key: AWFOROYNSADRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, also known as BMEB, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the benzamide family and has been synthesized through various methods. BMEB has shown potential in various scientific applications, including as a tool for understanding the mechanism of action of certain enzymes and as a potential therapeutic agent. In

Scientific Research Applications

5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has shown potential in various scientific research applications. One of the most significant applications of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is in the study of certain enzymes, such as the serine protease trypsin. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has been found to inhibit trypsin activity, making it a useful tool for understanding the mechanism of action of this enzyme.
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has also shown potential as a therapeutic agent. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of trypsin. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide binds to the active site of trypsin, preventing the enzyme from binding to its substrate and carrying out its catalytic function.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is also a potent inhibitor of trypsin, making it a useful tool for studying the mechanism of action of this enzyme.
However, 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has some limitations for lab experiments. It has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide. One potential direction is to further explore its potential as a therapeutic agent for various inflammatory conditions and cancer. Another direction is to explore its potential as a tool for studying the mechanism of action of other enzymes. Additionally, further research could be done to improve the solubility and stability of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, making it a more effective tool for lab experiments.
Conclusion
In conclusion, 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It has been synthesized through various methods and has shown potential in various scientific applications, including as a tool for understanding the mechanism of action of certain enzymes and as a potential therapeutic agent. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, including exploring its potential as a therapeutic agent and as a tool for studying the mechanism of action of other enzymes.

properties

IUPAC Name

5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-20-15-8-7-12(17)11-14(15)16(19)18-9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFOROYNSADRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.